molecular formula C24H23N5O B8142413 1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one

1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one

Cat. No.: B8142413
M. Wt: 397.5 g/mol
InChI Key: YPWSJPYWJWKMFC-QHCPKHFHSA-N
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Description

1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one is a complex organic compound that features a unique combination of indazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, typically involving azide and alkyne precursors.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3,6,6-trimethyl-6,7-dihydro-1H-indazole-4(5H)-one: Lacks the triazole moiety, which may result in different chemical and biological properties.

    1-Phenyl-3,6,6-trimethyl-7beta-(4-methyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one: Contains a methyl group on the triazole ring, potentially altering its reactivity and interactions.

Uniqueness

The presence of both indazole and triazole moieties in 1-Phenyl-3,6,6-trimethyl-7beta-(4-phenyl-1H-1,2,3-triazole-1-yl)-6,7-dihydro-1H-indazole-4(5H)-one makes it unique compared to similar compounds. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(7R)-3,6,6-trimethyl-1-phenyl-7-(4-phenyltriazol-1-yl)-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-16-21-20(30)14-24(2,3)23(22(21)29(26-16)18-12-8-5-9-13-18)28-15-19(25-27-28)17-10-6-4-7-11-17/h4-13,15,23H,14H2,1-3H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWSJPYWJWKMFC-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2N3C=C(N=N3)C4=CC=CC=C4)(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C(=O)CC([C@H]2N3C=C(N=N3)C4=CC=CC=C4)(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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